

An In-depth Technical Guide to (Z)-5-Octen-1-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *cis*-5-Octen-1-ol

Cat. No.: B1583737

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Z)-5-Octen-1-ol, an aliphatic alcohol, is a compound of interest in various scientific disciplines, including flavor and fragrance chemistry, as well as biochemical research.^{[1][2]} It is recognized for its characteristic fresh, green, and melon-like aroma and is found naturally in fruits such as apples.^{[3][4]} This technical guide provides a comprehensive overview of (Z)-5-Octen-1-ol, including its chemical identity, physicochemical properties, proposed synthesis, analytical methods, and metabolic fate. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Chemical Identity

- IUPAC Name: (Z)-oct-5-en-1-ol^[1]
- Synonyms: **cis-5-Octen-1-ol**, (5Z)-Octen-1-ol, (Z)-5-Octenol, cis-oct-5-en-1-ol^{[1][5]}
- CAS Number: 64275-73-6^{[1][5]}
- Molecular Formula: C₈H₁₆O^[1]
- Molecular Weight: 128.21 g/mol ^[1]

Physicochemical Properties

The quantitative data for (Z)-5-Octen-1-ol are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
Physical State	Colorless liquid	
Boiling Point	95 °C at 25 mmHg	[3]
Density	0.849 g/mL at 25 °C	[3]
Refractive Index	n _{20/D} 1.448	[3]
Flash Point	88 °C (190.4 °F) - closed cup	[3]
Assay	≥97%	[3]

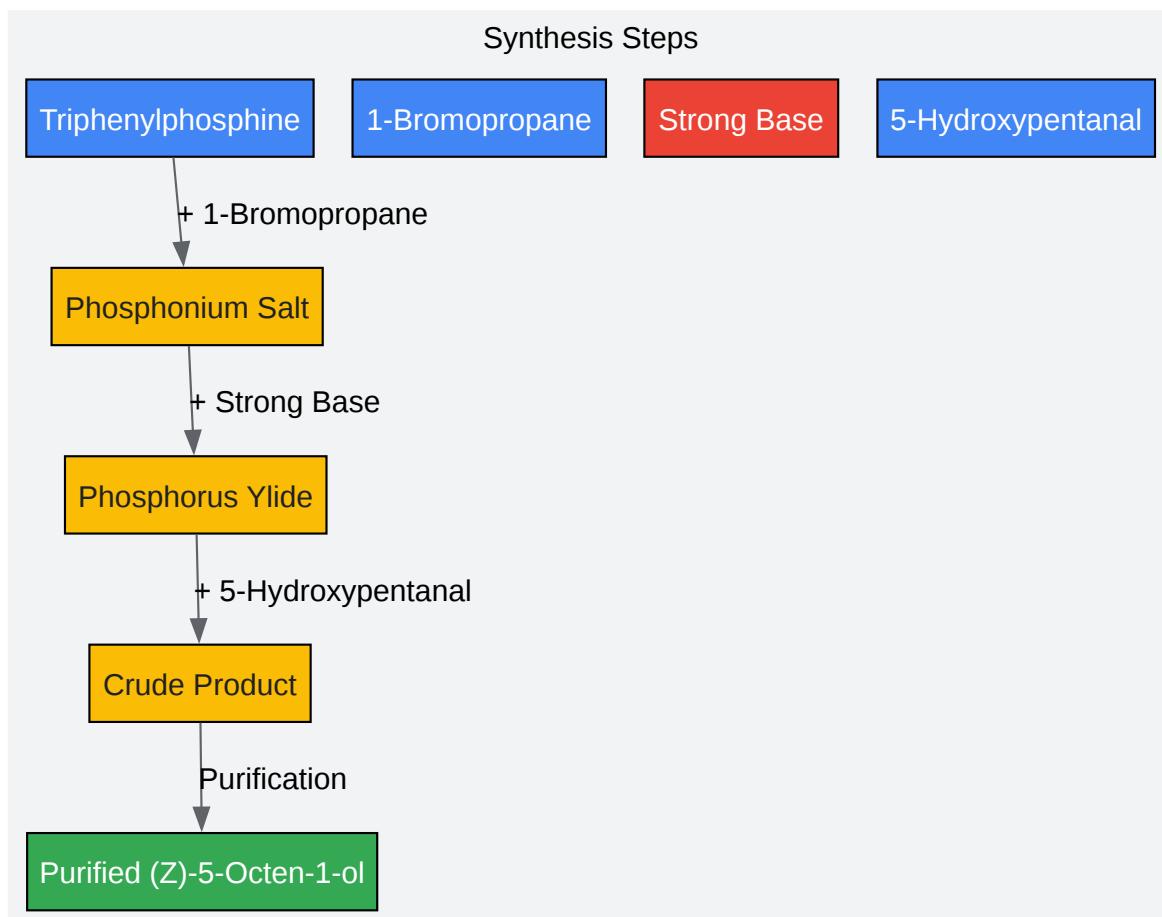
Experimental Protocols

Synthesis of (Z)-5-Octen-1-ol via Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones.^{[6][7]} The synthesis of (Z)-5-Octen-1-ol can be achieved through the reaction of a phosphorus ylide with an appropriate aldehyde. Non-stabilized ylides generally lead to the formation of (Z)-alkenes.^[8]

Materials:

- Triphenylphosphine
- 1-Bromopropane
- Strong base (e.g., n-butyllithium, sodium hydride)
- Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)
- 5-Hydroxypentanal
- Deuterated chloroform ($CDCl_3$) for NMR analysis


- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Preparation of the Phosphonium Salt: React triphenylphosphine with 1-bromopropane in a suitable solvent to form the corresponding triphenylphosphonium bromide salt.
- Generation of the Ylide: Treat the phosphonium salt with a strong base, such as n-butyllithium, in an anhydrous solvent under an inert atmosphere to generate the phosphorus ylide.
- Wittig Reaction: Add 5-hydroxypentanal to the ylide solution at a low temperature (e.g., -78 °C) and allow the reaction to warm to room temperature.
- Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
- Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate (Z)-5-Octen-1-ol.
- Characterization: Confirm the structure and stereochemistry of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

A workflow for the proposed synthesis is depicted in the diagram below.

Proposed Synthesis of (Z)-5-Octen-1-ol

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of (Z)-5-Octen-1-ol.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

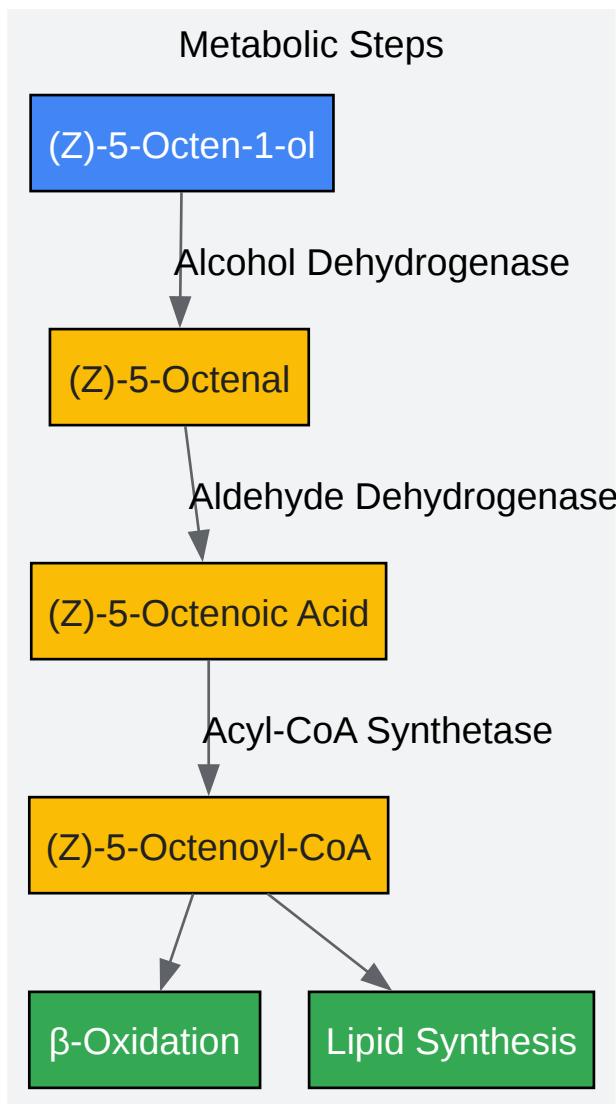
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- Capillary column suitable for the analysis of alcohols (e.g., HP-5ms).

Procedure:

- Sample Preparation: Dilute a sample of (Z)-5-Octen-1-ol in a suitable solvent, such as methanol or hexane.
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample into the GC inlet.
- Chromatographic Separation: Use a temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
- Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. The mass spectrum of (Z)-5-Octen-1-ol will show a characteristic fragmentation pattern that can be used for its identification.
- Data Analysis: Compare the obtained mass spectrum with a reference library for confirmation. The retention time from the gas chromatogram can also be used for identification.


Metabolic Pathway

(Z)-5-Octen-1-ol, as a fatty alcohol, is expected to undergo metabolism through pathways common to other endogenous and exogenous fatty alcohols. The primary route of metabolism involves oxidation to the corresponding aldehyde and then to a carboxylic acid.

The general metabolic fate of fatty alcohols is described by the fatty alcohol cycle. In this cycle, fatty alcohols can be oxidized to fatty aldehydes by alcohol dehydrogenase, and subsequently to fatty acids by aldehyde dehydrogenase.^[9] These fatty acids can then be activated to their acyl-CoA derivatives and enter the β -oxidation pathway for energy production or be used for the synthesis of other lipids.^[9]

The diagram below illustrates the general metabolic pathway for a fatty alcohol like (Z)-5-Octen-1-ol.

General Metabolic Pathway of Fatty Alcohols

[Click to download full resolution via product page](#)

Caption: General metabolic pathway of fatty alcohols.

Conclusion

This technical guide has provided a detailed overview of (Z)-5-Octen-1-ol, covering its chemical identity, physicochemical properties, and proposed methodologies for its synthesis and

analysis. Furthermore, its expected metabolic fate within the established pathways for fatty alcohols has been outlined. This compilation of information serves as a valuable resource for professionals in research and drug development, facilitating a deeper understanding and enabling further investigation of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-Octen-1-ol, (5Z)- | C8H16O | CID 5352837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (Z)-5-octen-1-ol [thegoodsentscompany.com]
- 3. cis-5-Octen-1-ol = 97 , stabilized, FG 64275-73-6 [sigmaaldrich.com]
- 4. CIS-5-OCTEN-1-OL | 64275-73-6 [chemicalbook.com]
- 5. 5-Octen-1-ol, (Z)- [webbook.nist.gov]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. quora.com [quora.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (Z)-5-Octen-1-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1583737#iupac-name-and-synonyms-for-cis-5-octen-1-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com